Picrolichenic acid

Description

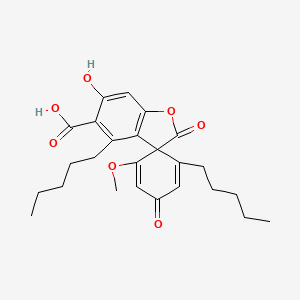

Structure

3D Structure

Properties

CAS No. |

466-34-2 |

|---|---|

Molecular Formula |

C25H30O7 |

Molecular Weight |

442.5 g/mol |

IUPAC Name |

6-hydroxy-1'-methoxy-2,3'-dioxo-4,5'-dipentylspiro[1-benzofuran-3,6'-cyclohexa-1,4-diene]-5-carboxylic acid |

InChI |

InChI=1S/C25H30O7/c1-4-6-8-10-15-12-16(26)13-20(31-3)25(15)22-17(11-9-7-5-2)21(23(28)29)18(27)14-19(22)32-24(25)30/h12-14,27H,4-11H2,1-3H3,(H,28,29) |

InChI Key |

LOGCRVAWKCZXQM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1=CC(=O)C=C(C12C3=C(C=C(C(=C3CCCCC)C(=O)O)O)OC2=O)OC |

Origin of Product |

United States |

Occurrence and Chemotaxonomic Distribution of Picrolichenic Acid

Application in Species Differentiation and Identification

The distinct chemical profile provided by picrolichenic acid is a valuable tool for distinguishing between closely related lichen species. For example, the bitter taste of Pertusaria amara, due to this compound, is a key diagnostic feature that separates it from the non-bitter Pertusaria albescens. bioone.orgbritishlichensociety.org.uk Similarly, Pertusaria borealis can be distinguished from P. amara because it lacks this compound and has a negative KC spot test. ingentaconnect.com

In another instance, Pertusaria lacericans is distinguished from P. lacerans by the presence of protocetraric acid instead of this compound. anbg.gov.au These chemical differences are often more reliable than morphological characteristics, which can be highly variable.

Correlation with Phylogenetic Signals in Lichen Metabolomes

The distribution of secondary metabolites like this compound often correlates with the phylogenetic relationships among lichens. nih.gov The study of the lichen metabolome, or the complete set of small-molecule chemicals, can provide phylogenetic signals that complement morphological and molecular data. nih.govresearchgate.net For instance, the presence of depsones like this compound is a characteristic feature of the Variolaria clade within the Pertusariales. tandfonline.comtandfonline.com The scattered occurrence of such compounds across different lineages suggests a complex evolutionary history, possibly involving parallel evolution or the loss of biosynthetic pathways over time. researchgate.net

Diagnostic Chemical Reactions for this compound Identification (e.g., KC test)

Chemical spot tests are standard procedures in lichenology used for the rapid identification of secondary metabolites, which are critical for species delimitation. wikipedia.org this compound is identified by a distinct and characteristic color reaction with a specific spot test. britishlichensociety.org.ukwikipedia.org

The primary diagnostic test for this compound is the KC test. wikipedia.orgbritishlichensociety.org.uk This test is performed by first applying a drop of 10% aqueous potassium hydroxide (B78521) (K) solution to the lichen thallus or medulla, followed immediately by a drop of saturated aqueous solution of calcium hypochlorite (B82951) or sodium hypochlorite (C, common bleach). wikipedia.organbg.gov.au In the presence of this compound, the KC test yields a violet color. anbg.gov.aubritishlichensociety.org.ukwikipedia.org This reaction is highly specific and is a key character for identifying lichens such as Lepra amara and distinguishing them from chemically different but morphologically similar species like Lepra albescens. britishlichensociety.org.ukfungi.org.uk The initial application of the K solution facilitates the hydrolysis of the depsone's ester bond, which then allows the subsequent application of the C solution to produce the characteristic color change. wikipedia.org

Other standard spot tests are typically negative for this compound. The K test alone is negative, though a slow reddish-brown reaction has been noted in some cases after several hours. britishlichensociety.org.uk The C test alone is also negative, as is the Pd (or P) test, which uses a p-phenylenediamine (B122844) solution. anbg.gov.aubritishlichensociety.org.uk An ethanolic solution of ferric chloride has also been reported to produce an intense violet color with this compound. wildflowerfinder.org.uk The intensely bitter taste of the compound is also used as a field characteristic, notably for Pertusaria amara. wildflowerfinder.org.ukbritishlichensociety.org.uk

Table 2: Diagnostic Chemical Reactions for this compound

| Test | Reagent(s) | Positive Result for this compound |

|---|---|---|

| K Test | 10% Potassium Hydroxide (KOH) | Negative (or a very slow reddish-brown change) britishlichensociety.org.uk |

| C Test | Calcium Hypochlorite [Ca(OCl)₂] or Sodium Hypochlorite (NaOCl) | Negative anbg.gov.au |

| KC Test | K followed by C | Violet anbg.gov.aubritishlichensociety.org.ukbritishlichensociety.org.ukwikipedia.org |

| Pd (P) Test | p-Phenylenediamine | Negative anbg.gov.aubritishlichensociety.org.uk |

Advanced Analytical and Isolation Methodologies for Picrolichenic Acid Research

Chromatographic Techniques for Picrolichenic Acid Separation and Profiling

Chromatographic methods are fundamental in the analysis of lichen metabolites, enabling the separation and identification of individual compounds from complex mixtures.

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective preliminary screening tool for identifying this compound in lichen extracts. researchgate.net This technique involves spotting an acetone (B3395972) extract of the lichen onto a silica (B1680970) gel plate, which is then developed in a sealed tank containing a specific mixture of organic solvents. researchgate.net The separation of compounds is based on their differential migration through the stationary phase, influenced by the mobile phase. nybg.org

After development, the plate is visualized, often by spraying with 10% sulfuric acid and heating, which induces colored spots characteristic of different lichen substances. nybg.org this compound can be provisionally identified by its Rf value (the ratio of the distance traveled by the compound to that of the solvent front) and its specific color reaction. researchgate.netnybg.org For instance, this compound produces a violet to violet-purple color with the KC spot test (potassium hydroxide (B78521) followed by calcium hypochlorite). britishlichensociety.org.ukwikipedia.org Standardized TLC methods, using specific solvent systems, have been developed to improve the reproducibility and reliability of identifying lichen metabolites, including this compound. tandfonline.comanbg.gov.au

Table 1: Standardized TLC Solvent Systems for Lichen Substance Analysis

| Solvent System | Composition | Ratio |

|---|---|---|

| A | Toluene : Dioxane : Acetic Acid | 180 : 45 : 5 |

| B | Hexane (B92381) : Methyl tert-butyl ether : Formic Acid | 140 : 72 : 18 |

| C | Toluene : Acetic Acid | 85 : 15 |

This table outlines common solvent systems used in the TLC analysis of lichen compounds, including this compound. tandfonline.com

For more precise qualitative and quantitative analysis of this compound, High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) are the methods of choice. researchgate.netanbg.gov.au These techniques offer superior separation efficiency and sensitivity compared to TLC. anbg.gov.au

UHPLC, an advancement of HPLC, utilizes smaller particle size columns and higher pressures, resulting in faster analysis times and improved resolution. uchile.clnih.gov UHPLC coupled with high-resolution mass spectrometry has been instrumental in the detailed metabolite profiling of lichens, enabling the tentative identification of this compound and its isomers based on their accurate mass and fragmentation patterns. nih.govnih.gov

Table 2: Example of a UHPLC-DAD-MS Gradient for Lichen Metabolite Analysis

| Time (min) | % Eluent A (0.1% Formic Acid in Water) | % Eluent B (0.1% Formic Acid in Acetonitrile) |

|---|---|---|

| 0-5 | 95 | 5 |

| 5-10 | 70 | 30 |

| 15 | 70 | 30 |

| 20 | 30 | 70 |

| 25 | 30 | 70 |

| 35 | 95 | 5 |

This table presents a typical gradient elution program used in UHPLC-DAD-MS analysis for separating lichen compounds like this compound. nih.gov

Spectroscopic and Spectrometric Approaches for Structural Elucidation

While chromatography is excellent for separation, spectroscopy and spectrometry are indispensable for the definitive structural elucidation of isolated compounds like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the complete chemical structure of organic molecules. dokumen.pub Both ¹H and ¹³C NMR are employed to gain detailed information about the carbon-hydrogen framework of this compound. anbg.gov.au

¹H NMR provides information about the different types of protons in the molecule and their chemical environments, while ¹³C NMR reveals the number and types of carbon atoms. Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) difference spectroscopy, have been used to correlate the ¹H NMR spectra of various lichen substances, including this compound, providing insights into their spatial proximities and confirming structural assignments. researchgate.net The detailed analysis of chemical shifts and coupling constants in the NMR spectra allows for the unambiguous assignment of all protons and carbons in the this compound molecule. anbg.gov.au

Mass Spectrometry (MS) is crucial for determining the molecular weight of this compound with high accuracy. anbg.gov.auscribd.com Techniques like Electrospray Ionization (ESI) are often used to generate ions of the molecule. In negative ion mode ESI-MS, this compound typically shows a deprotonated molecule [M-H]⁻ at an m/z (mass-to-charge ratio) of approximately 441.19. nih.govresearchgate.net

Tandem Mass Spectrometry (MS/MS) provides further structural information by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. nih.govresearchgate.net The fragmentation pattern is characteristic of the molecule's structure. For this compound, a major fragment observed at m/z 397.2018 suggests the loss of a carboxylic group, which is consistent with its known structure. researchgate.net The fragmentation of depsones like this compound often involves the cleavage of the ester bond. researchgate.net This detailed fragmentation analysis, especially when coupled with high-resolution mass spectrometry, is a powerful tool for confirming the identity of this compound in complex lichen extracts. uchile.clnih.gov

Isolation and Extraction Strategies for this compound from Lichen Biomass

The journey from lichen thallus to pure this compound begins with effective extraction and isolation procedures. The initial step typically involves the extraction of the dried and ground lichen material with an organic solvent. Acetone is a commonly used solvent for this purpose. scribd.comnih.gov Soxhlet extraction is a thorough method that ensures the exhaustive removal of secondary metabolites from the lichen biomass. nih.govvulcanchem.com

Following extraction, the crude extract, which contains a mixture of compounds, is subjected to various purification techniques. Column chromatography over silica gel is a standard method for the initial fractionation of the extract. nih.gov The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent such as ethyl acetate (B1210297). nih.gov Fractions are collected and monitored by TLC to identify those containing this compound.

Further purification of the this compound-rich fractions can be achieved through techniques like preparative TLC or repeated column chromatography until the compound is obtained in a pure, often crystalline, form. nih.gov The entire process, from extraction to final purification, is guided by the analytical techniques described above to track the presence and purity of this compound.

Solvent Extraction Methods (e.g., Soxhlet Extraction)

The initial step in isolating this compound involves extracting the compound from the dried and powdered lichen thallus. The choice of solvent and extraction method significantly influences the yield and purity of the crude extract. This compound is typically found in lichens of the Pertusaria genus, particularly Pertusaria amara. vulcanchem.commicrobiologyresearch.org

Soxhlet extraction is a widely employed and exhaustive method for obtaining secondary metabolites from lichens. microbiologyresearch.orgnih.gov This continuous extraction technique uses a limited amount of a warm solvent, which repeatedly washes the sample, allowing for a high extraction efficiency. frontiersin.org Acetone and methanol (B129727) are commonly reported solvents for the extraction of this compound. vulcanchem.com A general procedure involves placing the ground lichen material in a thimble within the Soxhlet apparatus and extracting with a solvent like acetone for approximately 7.5 to 8 hours. nih.gov

While Soxhlet extraction is highly effective, other methods such as maceration, sonication, and reflux have also been investigated for their efficiency in extracting lichen phenolics. frontiersin.org A comparative study on the lichen Pseudevernia furfuracea, which also contains this compound, demonstrated that different techniques yield varying amounts of extract and specific metabolites. frontiersin.orgnih.gov Although the study quantified atraric acid and olivetoric acid, it noted that Soxhlet extraction provided the highest total extractive yield compared to reflux, maceration, and sonication. frontiersin.org This suggests its superiority for exhaustive extraction of metabolites, including depsones like this compound. frontiersin.org

Table 1: Comparison of Extraction Methods on Lichen Metabolites

| Extraction Method | Extractive Yield (%) | Key Features |

| Soxhlet Extraction | 11.03 ± 0.26 | Exhaustive extraction with fresh, warm solvent in each cycle. frontiersin.org |

| Reflux | 9.81 ± 0.41 | Extraction at the solvent's boiling point. |

| Maceration | 7.04 ± 0.30 | Soaking the material in a solvent at room temperature. |

| Sonication | 6.72 ± 0.42 | Utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration. |

Data adapted from a study on Pseudevernia furfuracea, demonstrating the relative efficiency of different extraction techniques. frontiersin.org

Preparative Chromatographic Techniques for Pure Compound Isolation

Following solvent extraction, the crude extract contains a mixture of various compounds. Therefore, chromatographic purification is essential to isolate this compound in a pure form. vulcanchem.com Researchers utilize several preparative chromatographic techniques, which separate compounds based on their differential partitioning between a stationary phase and a mobile phase. dokumen.pub

Column Chromatography (CC) is a fundamental technique used for the purification of lichen metabolites. nih.gov In a typical application, the crude extract is loaded onto a column packed with a stationary phase, most commonly silica gel. nih.gov The compounds are then separated by eluting with a solvent system of increasing polarity. For instance, a gradient of hexane and ethyl acetate is frequently used to separate fractions, which can then be further purified to yield pure compounds like this compound. nih.gov

Preparative High-Performance Liquid Chromatography (Prep-HPLC) offers higher resolution and speed compared to traditional column chromatography. researchgate.netanbg.gov.au This technique uses high pressure to pass the solvent through a column packed with smaller particles, leading to more efficient separations. anbg.gov.au For the isolation of lichen compounds, reversed-phase columns (such as C18) are common. nih.govfrontiersin.org The mobile phase often consists of a mixture of acetonitrile (B52724) and water or methanol and water, sometimes with an acid modifier like formic acid to improve peak shape. nih.govmdpi.com This method is capable of yielding highly pure compounds suitable for spectroscopic analysis and bioassays. nih.govfrontiersin.org

Centrifugal Partition Chromatography (CPC) is a liquid-liquid chromatographic technique that eliminates the need for a solid stationary support, thereby avoiding irreversible adsorption of the sample. rsc.orgresearchgate.net CPC utilizes a biphasic solvent system and a centrifugal field to hold the stationary liquid phase while the mobile liquid phase is pumped through. researchgate.netua.pt This method has been successfully applied to the purification of polar and unstable compounds from crude natural extracts, including those from lichens. rsc.orgresearchgate.netscispace.com The selection of an appropriate biphasic solvent system is crucial for a successful separation. ua.pt

Table 2: Overview of Preparative Chromatographic Techniques for Lichen Metabolites

| Technique | Stationary Phase | Typical Mobile Phase System | Principle |

| Column Chromatography | Silica Gel | Hexane-Ethyl Acetate gradient nih.gov | Adsorption |

| Preparative HPLC | C18 Reversed-Phase nih.govfrontiersin.org | Acetonitrile/Water or Methanol/Water gradient nih.govfrontiersin.org | Partition |

| Centrifugal Partition Chromatography | Liquid (e.g., lower phase of a biphasic system) researchgate.net | Liquid (e.g., upper phase of a biphasic system like BuOH/AcOH/H₂O) researchgate.net | Liquid-liquid Partition |

Ecological and Biological Significance of Picrolichenic Acid

Ecological Role in Lichen Survival and Interactions

Lichens, being slow-growing organisms, are vulnerable to various environmental pressures. Secondary metabolites like picrolichenic acid are crucial for their persistence and ability to thrive in challenging habitats. These compounds are not involved in the primary metabolic processes of growth and development but are essential for the lichen's defense and interaction with its surroundings. researchgate.net

Lichen secondary metabolites are widely recognized for their role in deterring herbivores. researchgate.net The slow growth rate of lichens makes them particularly susceptible to consumption by various organisms. researchgate.net To counteract this, lichens have evolved a diverse arsenal (B13267) of chemical compounds that can be unpalatable or toxic to consumers. researchgate.net While the bitter taste of lichens containing this compound, such as Pertusaria amara, is well-known and is attributed to this compound, specific studies detailing the direct anti-herbivory effects of purified this compound are not extensively documented in the available literature. However, the production of such a distinctly bitter compound is a strong indicator of its defensive function against herbivory.

Lichens are in constant competition for resources such as space and light. Allelopathy, the chemical inhibition of one organism by another, is a key strategy in these competitive interactions. Lichen secondary metabolites can act as allelochemicals, influencing the growth and establishment of competing lichens, fungi, and plants. researchgate.net The release of these compounds into the immediate environment can create a zone of inhibition, preventing other organisms from encroaching on the lichen's territory. researchgate.net While the allelopathic potential of lichen compounds is a recognized phenomenon, specific research focusing on the role of this compound in interspecific competition is limited. The concept of a "truce" boundary between competing lichen colonies suggests a chemical basis for these interactions. researchgate.net

Antimicrobial Activities and Mechanistic Studies

This compound has garnered attention for its potential antimicrobial properties. Research has primarily focused on its effects on bacteria and fungi, with some promising findings emerging from studies on lichen extracts.

Gram-positive bacteria have been found to be more susceptible to lichen extracts than Gram-negative bacteria. researchgate.net Notably, crude acetone (B3395972) extracts from the lichen Pertusaria amara, which is known to produce this compound as its major metabolite, have demonstrated potent activity against Staphylococcus aureus. researchgate.net S. aureus is a significant human pathogen, and the emergence of antibiotic-resistant strains like MRSA has created an urgent need for new antimicrobial agents. The activity of the P. amara extract against S. aureus, including strains that are known to be difficult to treat, suggests that this compound may be a compound of interest. researchgate.net However, it is crucial to note that current research has highlighted a lack of online documentation concerning the antibiotic activity of the purified major metabolite, this compound, itself. researchgate.net Therefore, while the results from extracts are promising, further studies on the isolated compound are necessary to determine its specific antibacterial efficacy and to elucidate its mechanism of action.

Table 1: Antibacterial Activity of Pertusaria amara Extract (Major Metabolite: this compound)

| Target Bacterium | Activity of Crude Acetone Extract |

| Staphylococcus aureus | Active researchgate.net |

This table is based on the activity of the crude extract and not the purified this compound.

In addition to its antibacterial potential, extracts containing this compound have also shown promise in combating fungal pathogens. Specifically, extracts of Diploicia canescens and Pertusaria amara have been found to inhibit dermatophytic fungi. researchgate.net Dermatophytes are a group of fungi that cause infections of the skin, hair, and nails in humans and animals. One study demonstrated that the crude acetone extract of P. amara exhibited inhibitory activity against the dermatophyte Trichophyton interdigitale. researchgate.net The activity of the P. amara extract against this dermatophyte was noted as one of the strongest reactions observed in the study. researchgate.net As with the antibacterial activity, these findings are based on the effects of a crude extract. Detailed mechanistic studies on how pure this compound exerts its antifungal effects and its efficacy against a broader range of dermatophytic fungi are areas that require further investigation.

Table 2: Antifungal Activity of Pertusaria amara Extract (Major Metabolite: this compound)

| Target Fungus | Activity of Crude Acetone Extract |

| Trichophyton interdigitale | Inhibited researchgate.net |

This table is based on the activity of the crude extract and not the purified this compound.

Insufficient Information to Generate Article on this compound

Following a comprehensive search of available scientific literature, it has been determined that there is insufficient detailed research data to generate a thorough and scientifically accurate article focusing solely on the chemical compound “this compound” as per the provided outline.

While this compound is recognized as a secondary metabolite found in lichens, specific research into its distinct biological activities and cellular mechanisms is limited. The performed searches did not yield adequate information to populate the requested sections and subsections with the required level of detail, including data for interactive tables on its specific microbial inhibition targets, antioxidant and anti-proliferative IC50 values, detailed immunomodulatory pathways, or specific enzyme inhibition kinetics.

The majority of available research focuses on broader classes of lichen compounds, such as depsones, or on more extensively studied lichen metabolites. Consequently, an article that strictly adheres to the provided outline and focuses exclusively on this compound would lack the scientific depth and detailed findings requested.

Therefore, it is not possible to fulfill the request as instructed at this time due to the lack of specific scientific data on this compound in the public domain.

Future Research Directions and Translational Perspectives for Picrolichenic Acid

In-depth Elucidation of Molecular and Cellular Mechanisms of Action

A fundamental aspect of future research will be to unravel the precise molecular and cellular pathways through which picrolichenic acid exerts its biological effects. While preliminary studies have highlighted its antimicrobial and antioxidant properties, a deeper understanding of its interactions within biological systems is necessary. ontosight.ai

Specificity of this compound and Its Derivatives on Cellular Pathways

Future investigations should aim to delineate the specific cellular signaling pathways modulated by this compound and its derivatives. This includes identifying whether the compound affects common pathways such as those involved in inflammation, cell cycle regulation, or apoptosis. For instance, some lichen-derived compounds are known to influence pathways like NF-κB and inhibit enzymes such as lipoxygenase, and it would be valuable to determine if this compound shares these properties. mdpi.com Research should also explore the impact of this compound on key cellular processes, such as cell cycle arrest, which has been observed with other lichen metabolites. bjbabs.org

Identification of Novel Biological Targets for this compound

A crucial step towards clinical translation is the identification of direct molecular targets of this compound. While its general antimicrobial activities are recognized, the specific proteins or enzymes it interacts with to produce these effects remain largely unknown. nih.gov Techniques such as affinity chromatography, proteomics, and computational modeling could be employed to identify and validate these targets. Identifying novel biological targets will not only clarify its mechanism of action but also open up new avenues for its therapeutic application. naturalproducts.net

Discovery and Synthesis of Novel this compound Analogs

The structural complexity of this compound offers a scaffold for the development of new, more potent, and selective therapeutic agents.

Structure-Activity Relationship (SAR) Studies for Enhanced Bioactivity

Systematic structure-activity relationship (SAR) studies are essential to understand which functional groups of the this compound molecule are crucial for its biological activity. By synthesizing and screening a library of analogs with modifications at various positions, researchers can identify key structural features. For example, the presence and position of hydroxyl, methoxy, and alkyl groups could be systematically varied. mdpi.com This knowledge will guide the design of new derivatives with improved efficacy and pharmacokinetic properties. The genus Pertusaria is known to produce a series of related depsones, such as subpicrolichenic and superpicrolichenic acids, which provides a natural starting point for understanding these relationships. mdpi.comnih.govresearchgate.net

Chemoenzymatic and Total Synthesis Approaches for Analog Production

The first total synthesis of this compound was a significant achievement that confirmed its structure. rsc.orgvulcanchem.comgla.ac.uk Future efforts should focus on developing more efficient and scalable synthetic routes. Chemoenzymatic synthesis, which combines chemical and enzymatic steps, offers a powerful strategy for producing complex natural products and their analogs. nih.govnih.gov Thioesterase domains from polyketide synthases, for instance, have shown broad substrate tolerance and could potentially be used for the macrocyclization step in this compound synthesis. nih.gov These advanced synthetic methods will be critical for generating the quantities of analogs needed for extensive biological testing.

Sustainable Sourcing and Cultivation Strategies for this compound

The traditional sourcing of lichen metabolites through wild harvesting is often unsustainable due to the slow growth rate of lichens. mdpi.comnih.gov Therefore, developing sustainable sourcing and cultivation strategies is paramount for the continued study and potential application of this compound.

In vitro cultivation of the lichen mycobiont is a promising alternative. While challenging, techniques for isolating and culturing lichen-forming fungi have improved significantly. sci-hub.semdpi.com Axenic cultures of the mycobiont can produce secondary metabolites, sometimes even novel compounds not found in the intact lichen. sci-hub.seresearchgate.net Optimizing culture media and conditions is crucial for maximizing biomass and metabolite production. doaj.orgftb.com.hr Studies have shown that the composition of the culture medium, including the types and concentrations of sugars and minerals, can have a profound effect on the production of secondary metabolites. researchgate.net

Another approach is the establishment of lichen "farms" or controlled cultivation systems that mimic the natural environment of the lichen. This would allow for a continuous and controlled supply of lichen biomass without depleting wild populations.

The ultimate sustainable strategy, however, lies in the successful heterologous production of this compound in a microbial host, as discussed in the previous section. This would completely bypass the need for lichen cultivation and provide a consistent and scalable source of the compound.

Integration of this compound in Bioprospecting and Natural Product Drug Discovery Pipelines

Lichens are a rich and historically significant source of unique secondary metabolites with diverse biological activities. researchgate.netresearchgate.net this compound, with its interesting chemical structure and reported biological activities, is a prime candidate for integration into modern bioprospecting and drug discovery pipelines.

The initial step in this process is the screening of this compound and its derivatives in a wide range of biological assays to identify potential therapeutic applications. nih.gov This includes testing for antimicrobial, antiviral, anticancer, and anti-inflammatory properties, among others. researchgate.net

Once a promising bioactivity is identified, the next stage involves lead optimization. This is where the chemical structure of this compound can be modified to enhance its potency and selectivity while minimizing potential toxicity. The synthesis of derivatives, such as methyl picrolichenate and methyl O-methylpicrolichenate, demonstrates the potential for chemical modification. vulcanchem.com

The integration of genomic and metabolomic data is becoming increasingly important in natural product drug discovery. nih.gov By correlating the presence of the this compound BGC in different lichen species with their metabolic profiles, researchers can gain insights into the evolution of its biosynthesis and potentially discover novel, related compounds. This "genome mining" approach can uncover a wealth of untapped chemical diversity within lichens. nih.govnih.gov

Ultimately, the goal is to develop this compound or one of its optimized derivatives into a viable drug candidate. This involves a multidisciplinary effort, combining natural product chemistry, molecular biology, pharmacology, and medicinal chemistry.

Q & A

Q. What analytical methods are most reliable for identifying picrolichenic acid in lichen specimens?

this compound is best identified using a combination of high-performance liquid chromatography (HPLC) and mass spectrometry (MS). HPLC retention values (e.g., Rf(C) = 22) and mass spectral peaks (m/z 442, 424, 398, 384) are critical for differentiation from structurally similar compounds like 4-O-methylphysodic acid . Thin-layer chromatography (TLC) with specific solvent systems and acid spray reactions (yellow coloration) can provide preliminary screening .

Q. How is this compound used as a chemotaxonomic marker in lichen taxonomy?

this compound serves as a key diagnostic compound in species classification. For example, its presence distinguishes Lepra truncata (contains this compound) from Lepra thamnolica (contains thamnolic acid) based on ascospore size and chemical profiles . Co-occurrence with biosynthetically related compounds (e.g., physodic acid) in Hypotrachyna immaculata further supports taxonomic delineation .

Q. What are the standard protocols for extracting this compound from lichen samples?

Extraction typically involves solvent partitioning (e.g., acetone or methanol) followed by purification via column chromatography. Protocols should adhere to reproducibility standards, including validation with authentic reference materials and documentation of UV-Vis spectra (purple under long-wave UV) .

Advanced Research Questions

Q. How can contradictory chromatographic data for this compound be resolved in complex lichen extracts?

Contradictions often arise due to co-eluting compounds like baeomycesic acid. Confirmatory methods include:

- Co-chromatography : Compare retention times with authenticated standards .

- Biosynthetic profiling : Analyze co-occurring metabolites (e.g., oxyphysodic acid derivatives) to infer biosynthetic pathways and validate identity .

- High-resolution MS : Differentiate isomers via exact mass and fragmentation patterns .

Q. What experimental strategies optimize the study of this compound’s biosynthetic pathways?

Biosynthetic studies require:

- Isotopic labeling : Track precursor incorporation (e.g., acetate or shikimate pathways) in cultured lichen mycobionts .

- Genomic analysis : Identify polyketide synthase (PKS) genes linked to depsone biosynthesis .

- Comparative metabolomics : Correlate compound clusters across related species (e.g., Hypogymnia physodes for physodic acid analogs) .

Q. How should researchers design experiments to evaluate this compound’s ecological roles?

- Bioassays : Test antifungal or UV-protective activity using purified extracts .

- Field surveys : Map geographic and substrate-specific distribution (e.g., corticolous vs. saxicolous lichens) .

- Environmental stress tests : Expose lichens to varying pH, light, or pollutants to assess this compound production .

Q. What methodological pitfalls arise in quantifying this compound, and how can they be mitigated?

Common issues include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.